4-Fluoro-2-methoxy-5-methylaniline 4-Fluoro-2-methoxy-5-methylaniline
Brand Name: Vulcanchem
CAS No.: 314298-14-1
VCID: VC3952861
InChI: InChI=1S/C8H10FNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3
SMILES: CC1=CC(=C(C=C1F)OC)N
Molecular Formula: C8H10FNO
Molecular Weight: 155.17 g/mol

4-Fluoro-2-methoxy-5-methylaniline

CAS No.: 314298-14-1

Cat. No.: VC3952861

Molecular Formula: C8H10FNO

Molecular Weight: 155.17 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2-methoxy-5-methylaniline - 314298-14-1

Specification

CAS No. 314298-14-1
Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
IUPAC Name 4-fluoro-2-methoxy-5-methylaniline
Standard InChI InChI=1S/C8H10FNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3
Standard InChI Key BNELZNXETORJHL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1F)OC)N
Canonical SMILES CC1=CC(=C(C=C1F)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with substituents at the 2-, 4-, and 5-positions:

  • Methoxy group (-OCH₃) at C2 (ortho to the amine).

  • Fluorine atom (-F) at C4 (para to the amine).

  • Methyl group (-CH₃) at C5 (meta to the amine).
    This arrangement creates electronic effects that influence reactivity: the methoxy group donates electrons via resonance, while fluorine withdraws electrons inductively .

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight155.17 g/mol
Melting Point>250°C (decomposes)
Boiling Point639.3±65.0 °C (predicted)
Density1.41±0.1 g/cm³ (predicted)
SolubilityDMSO (slight, heated)
pKa2.02±0.10 (predicted)

The compound’s limited aqueous solubility necessitates organic solvents (e.g., DMSO, ethanol) for laboratory handling . Its stability under ambient conditions is moderate, though decomposition occurs above 250°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves nitration of 4-fluoro-2-methoxy-N-methylaniline:

  • Nitration:

    • Precursor dissolved in concentrated H2SO4\text{H}_2\text{SO}_4 at -15°C.

    • Addition of KNO3\text{KNO}_3, stirred for 2 hours.

    • Quenched in ice water, pH adjusted to 8–9 with NaOH\text{NaOH}.

    • Yield: ~83.7% .

  • Purification:

    • Recrystallization from ethanol or chromatography for high-purity batches .

Industrial Methods

Continuous flow reactors optimize scalability and safety:

  • Step 1: Acetylation of 4-methoxyaniline in reactor I (80°C, 30 min).

  • Step 2: Nitration in reactor II (25°C, 10 min).

  • Step 3: Hydrolysis in reactor III (40°C, 40 min).

  • Yield: 85–87%, purity >99% .

This method reduces side reactions and enhances heat management compared to batch processes .

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

4-Fluoro-2-methoxy-5-methylaniline is pivotal in synthesizing Mereletinib, a BRAFV600E kinase inhibitor. The compound’s nitro derivative undergoes reduction and cross-coupling to form the inhibitor’s core structure .

Antimicrobial and Anticancer Research

Preliminary studies indicate:

  • Cytotoxicity: IC₅₀ values of 15–25 µM against breast (MCF-7) and liver (Hep-G2) cancer lines.

  • Antimicrobial Activity: Effective against Gram-positive bacteria (MIC: 8–16 µg/mL).

Pharmacokinetics and Toxicology

Metabolic Pathways

  • Hepatic Metabolism: Cytochrome P450 enzymes (CYP3A4) mediate oxidation of the methyl group .

  • Excretion: Primarily renal, with minor fecal elimination .

Toxicity Profile

ParameterDataSource
Acute Oral Toxicity (LD₅₀)320 mg/kg (rat)
Skin IrritationModerate (OECD 404)
MutagenicityNegative (Ames test)

Prolonged exposure risks respiratory and hepatic damage, necessitating PPE in handling .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
4-Fluoro-2-methoxyanilineLacks methyl group at C5Less lipophilic
5-Bromo-4-fluoro-2-methylanilineBromine substituent enhances electrophilicityCross-coupling reactions

The methyl group in 4-Fluoro-2-methoxy-5-methylaniline improves membrane permeability, favoring CNS drug candidates .

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